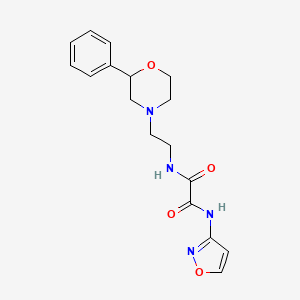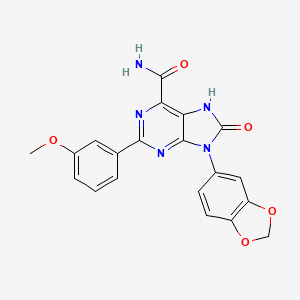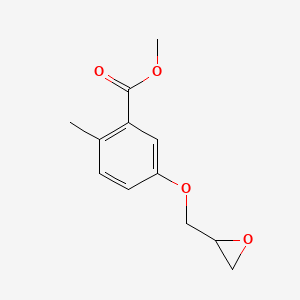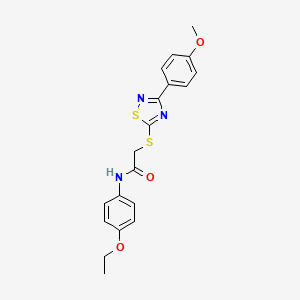
N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as ISO-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Isoxazole Derivatives in Medicinal Chemistry
Isoxazole derivatives are explored extensively for their potential in medicinal chemistry due to their structural versatility and biological activities. Studies have synthesized various isoxazole-containing compounds, investigating their anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties. For instance, novel isoxazole-containing compounds have been identified as potent and selective agonists of S1P1 receptors, which are significant for their roles in immune modulation and are targets for therapeutic agents against autoimmune diseases (Hou et al., 2017).
Isoxazolidines in Organic Synthesis
Isoxazolidines, closely related to isoxazoles, are valuable in organic synthesis and drug discovery due to their potential as intermediates in the synthesis of various biologically active molecules. Research has developed methods for stereoselective synthesis of methyleneoxy-substituted isoxazolidines, demonstrating their applicability in creating compounds with potential biological activities (Karyakarte et al., 2012).
Oxadiazoles in Drug Discovery
Oxadiazoles, another related class of compounds, have been examined for their roles in drug discovery. These compounds, characterized by a five-membered ring containing two nitrogens and one oxygen atom, have been utilized as bioisosteric replacements for ester and amide functionalities in drug molecules. Their applications span across various pharmacological activities, including antibacterial, antiviral, and anticancer properties (Boström et al., 2012).
Neuroprotective Agents
Research on isoxazole-containing compounds extends into the neuroprotective domain, with studies identifying specific isoxazole derivatives as potential therapeutic agents for neuroprotection. These compounds target specific receptors or pathways involved in neuronal damage, providing a basis for developing new treatments for neurological disorders (Iwamoto & Kita, 2006).
properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-16(17(23)19-15-6-10-25-20-15)18-7-8-21-9-11-24-14(12-21)13-4-2-1-3-5-13/h1-6,10,14H,7-9,11-12H2,(H,18,22)(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDXRNODDMZYQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2383909.png)
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2383911.png)
![3-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2383913.png)
![Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate](/img/structure/B2383914.png)


![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2383917.png)
![4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2383918.png)

![Prop-2-enyl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2383922.png)
